molecular formula C17H21NO3 B4773964 2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide

Cat. No.: B4773964
M. Wt: 287.35 g/mol
InChI Key: WMGSLEODRJSKPW-UHFFFAOYSA-N
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Description

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design for improving binding affinity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-phenylethyl)-1-oxaspiro[44]nonane-4-carboxamide typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Its potential as a drug candidate is explored due to its ability to interact with biological targets in a specific manner.

    Industry: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,6-dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar core structure but different functional groups.

    2-(3,8-diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile:

Uniqueness

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can lead to distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-15-12-14(17(21-15)9-4-5-10-17)16(20)18-11-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGSLEODRJSKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC(=O)O2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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